Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, 3-(dimethylamino)propyl ester, hydrochloride
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Overview
Description
Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, 3-(dimethylamino)propyl ester, hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes bromine atoms and a dimethylamino group, making it a valuable subject of study in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, 3-(dimethylamino)propyl ester, hydrochloride typically involves multiple steps, including the bromination of benzeneacetic acid derivatives and subsequent esterification. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, 3-(dimethylamino)propyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may convert the compound into alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and pH levels to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, 3-(dimethylamino)propyl ester, hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research into its pharmacological properties explores its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, 3-(dimethylamino)propyl ester, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular interactions help elucidate its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- Benzeneacetic acid, 4-bromo-alpha-(cyclohexylmethylene)-, ethyl ester
- Benzeneacetic acid, 4-bromo-alpha-(cyclohexylmethylene)-, ethyl ester, (alphaE)-
Uniqueness
Compared to similar compounds, Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, 3-(dimethylamino)propyl ester, hydrochloride stands out due to its unique combination of bromine atoms and a dimethylamino group
Properties
CAS No. |
134871-09-3 |
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Molecular Formula |
C19H22Br2ClNO3 |
Molecular Weight |
507.6 g/mol |
IUPAC Name |
3-(dimethylamino)propyl 2,2-bis(4-bromophenyl)-2-hydroxyacetate;hydrochloride |
InChI |
InChI=1S/C19H21Br2NO3.ClH/c1-22(2)12-3-13-25-18(23)19(24,14-4-8-16(20)9-5-14)15-6-10-17(21)11-7-15;/h4-11,24H,3,12-13H2,1-2H3;1H |
InChI Key |
LVAHPKKYHLXZNQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCOC(=O)C(C1=CC=C(C=C1)Br)(C2=CC=C(C=C2)Br)O.Cl |
Origin of Product |
United States |
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